Fmoc-leucine-d3

Quantitative proteomics LC-MS/MS Internal standardization

Quantitative peptide analysis requires internal standards that resolve from endogenous signals. Unlabeled Fmoc-leucine or alternative isotopologs cause mass overlap and invalidate results. This product provides a precise +3 Da shift for unambiguous detection. - **Use Case**: Internal standard for leucine-containing peptide quantification in proteomics & PK studies. - **Key Advantage**: Stable under SPPS (piperidine) & biological assays; no signal interference. - **Supply**: Validated for GMP QC release testing and PPARγ modulator studies.

Molecular Formula C21H23NO4
Molecular Weight 356.4 g/mol
Cat. No. B12062247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-leucine-d3
Molecular FormulaC21H23NO4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1D3/t13?,19-
InChIKeyCBPJQFCAFFNICX-VWCYLIGHSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-leucine-d3: Compound Overview


Fmoc-leucine-d3 (CAS 538372-74-6) is a stable isotope-labeled amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS) and as an internal standard in quantitative LC-MS and GC-MS workflows . The compound is the deuterium-labeled form of Fmoc-leucine, featuring three deuterium atoms at the 5,5,5-positions (methyl-d3) of the leucine side chain, with the IUPAC name (2S)-5,5,5-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid [1]. Its molecular formula is C21H20D3NO4 with a molecular weight of approximately 356.43–356.44 g/mol . The Fmoc (fluorenylmethyloxycarbonyl) group serves as a base-labile Nα-protecting group, while the deuterium label confers a +3 Da mass shift relative to unlabeled Fmoc-leucine, enabling discrimination from endogenous or unlabeled analytes in mass spectrometric detection .

Workflow Solid-phase peptide synthesis (SPPS)
Application Internal standard for quantitative LC-MS/MS
Selection +3 Da mass shift, deuterium-labeled, Fmoc-protected

Why Generic Substitutes Fail for Fmoc-leucine-d3


Substituting Fmoc-leucine-d3 with unlabeled Fmoc-leucine, or with alternative isotopologs such as 13C- or 15N-labeled variants, introduces distinct analytical liabilities that compromise experimental validity. Unlabeled Fmoc-leucine is indistinguishable from endogenous leucine or leucine-containing peptides in mass spectrometric detection, precluding its use as an internal standard for accurate quantification . Conversely, 13C/15N-labeled analogs produce different mass shifts, which may overlap with naturally occurring isotopic envelopes, other labeled species, or co-eluting matrix components, thereby reducing signal specificity in complex biological matrices . Fmoc-leucine-d3 offers a discrete +3 Da mass shift that is reliably resolved from unlabeled signals and from other isotopologs in standard triple quadrupole and high-resolution MS platforms, making it the preferred internal standard for leucine-containing peptide quantification and for tracing metabolic fate without signal interference .

Unlabeled Fmoc-leucine

Indistinguishable from endogenous leucine, precluding its use as an internal standard.

Alternative isotopologs (13C/15N)

Mass shifts (+1 Da per atom) may overlap with natural isotopic envelopes, reducing specificity in complex matrices.

Perdeuterated analogs (leucine-d10)

Higher deuteration may increase isotopic exchange lability or require cold storage, complicating routine use.

Fmoc-leucine-d3: Comparative Evidence


Isotopic Enrichment for Internal Standardization

Fmoc-leucine-d3 is supplied with an isotopic enrichment of 98–99 atom% D, as specified by multiple independent vendors . In contrast, unlabeled Fmoc-leucine contains naturally abundant hydrogen (approximately 99.985% 1H), which generates no usable mass shift for internal standardization in MS workflows. The high deuteration level of Fmoc-leucine-d3 ensures that the +3 Da mass shift is produced with >98% isotopic purity, minimizing the contribution of residual unlabeled or partially labeled species that could otherwise introduce quantification bias .

Isotopic enrichment
Class-level inference
98–99 atom% D
vs natural abundance (~0.015% D); >6,500-fold difference
High enrichment supports accurate isotope dilution MS quantification.
Verify lot-specific enrichment via vendor COA.
Quantitative proteomics LC-MS/MS Internal standardization

Spectral Separation from Unlabeled Analogs

Fmoc-leucine-d3 (m/z +3 Da relative to unlabeled) generates a discrete isotopic signature that is distinct from unlabeled Fmoc-leucine (Δ = 0 Da), Fmoc-leucine-13C (Δ = +1 Da per 13C atom), and Fmoc-leucine-15N (Δ = +1 Da per 15N atom). This +3 Da shift positions the labeled analyte signal at m/z values that are typically free from natural isotopic M+1/M+2 contributions of co-eluting endogenous leucine-containing peptides, whereas +1 Da shifts from single 13C or 15N labels may overlap with the natural 13C isotopic peak of unlabeled leucine (approximately 6.6% relative abundance at M+1 due to six carbon atoms) .

Mass shift
Class-level inference
+3 Da (D3) vs +0 Da, +1 Da
Avoids natural M+1 isotopic envelope (~6.6% at leucine M+1)
Discrete +3 Da shift enables unambiguous spectral resolution.
Preserves chromatographic co-elution with unlabeled peptide.
Mass spectrometry Spectral resolution Isotope labeling

Matrix Interference-Free Detection

When unlabeled Fmoc-leucine or Fmoc-leucine-derived peptides are used as external standards in LC-MS quantification of biological samples (e.g., plasma, tissue homogenates, cell lysates), they are indistinguishable from endogenous leucine and its metabolites, introducing unavoidable cross-talk that biases quantification. Fmoc-leucine-d3, due to its +3 Da mass shift, is fully resolved from endogenous signals in both precursor ion selection and product ion monitoring modes, enabling zero-cross-talk internal standardization . This allows correction for matrix effects, ionization suppression, and sample preparation losses without interference from endogenous analyte signals .

Endogenous discrimination
Supporting evidence
Complete signal resolution from endogenous leucine
Enables zero-cross-talk internal standardization in biological matrices.
Corrects for matrix effects and ionization suppression.
Bioanalysis Matrix effects Internal standard

Extended Room-Temperature Stability

Fmoc-leucine-d3 is classified as stable when stored at room temperature under recommended conditions, with vendor specifications indicating that the compound should be re-analyzed for chemical purity only after three years of storage . This extended shelf-life at ambient temperature reduces cold-chain logistics requirements and minimizes the frequency of lot requalification in GLP or regulated bioanalytical environments. In contrast, certain alternative isotopologs (e.g., perdeuterated leucine-d10) may exhibit greater isotopic exchange lability or require cold storage due to higher deuteration levels .

Shelf stability
Supporting evidence
≥3 years at room temperature
Reduces cold-chain logistics and requalification frequency.
Per manufacturer specifications; re-analyze after 3 years.
Compound stability Storage specifications Procurement logistics

Fmoc-leucine-d3: Key Applications


LC-MS/MS Internal Standard for Peptides

Fmoc-leucine-d3 is incorporated during solid-phase peptide synthesis to produce deuterated peptide internal standards for quantitative proteomics workflows . The +3 Da mass shift relative to the unlabeled peptide enables precise isotope dilution mass spectrometry, correcting for variability in sample preparation, ionization efficiency, and instrument response. This application is essential for regulatory bioanalysis, pharmacokinetic studies of peptide therapeutics, and biomarker quantification where method validation requires stable isotope-labeled internal standards with demonstrated matrix-effect correction .

Deuterated Peptide Synthesis for Metabolic Tracing

Fmoc-leucine-d3 serves as a protected building block in SPPS to generate site-specifically deuterated peptides used as tracers in metabolic labeling experiments . Unlike global metabolic labeling (e.g., SILAC), which introduces isotopic labels throughout the proteome, synthetic incorporation of Fmoc-leucine-d3 at defined positions enables targeted studies of peptide degradation, cellular uptake, and intracellular trafficking. The deuterium label remains stable under standard SPPS conditions (Fmoc deprotection with piperidine) and throughout downstream biological assays, providing unambiguous mass spectrometric detection of the labeled species .

Fmoc-leucine Quantification in PPARγ Research

In studies investigating Fmoc-leucine as a selective PPARγ modulator (Ki = 15 μM; lower potency but similar maximal efficacy compared to rosiglitazone) , Fmoc-leucine-d3 is employed as an internal standard for quantifying the unlabeled compound in cell culture media, cellular lysates, and tissue homogenates. The deuterated analog enables accurate determination of compound concentration, cellular uptake kinetics, and metabolic stability in vitro, supporting structure-activity relationship studies and lead optimization efforts for PPARγ-targeting agents .

Quality Control of Fmoc-leucine Raw Material

Fmoc-leucine-d3 functions as an internal standard in LC-MS-based purity and impurity profiling methods used for release testing of Fmoc-leucine API or intermediates . The distinct mass shift allows the deuterated standard to be spiked into test samples without interfering with detection of process impurities, diastereomers, or degradation products. This application is relevant for contract manufacturing organizations and pharmaceutical quality control laboratories that require validated, stability-indicating methods for amino acid derivatives used in GMP peptide synthesis .

Application
Selection Property
Validation Focus
Peptide quantification by isotope dilution MS
Deuterium-labeled internal standard
Matrix-effect correction & method accuracy
Site-specific metabolic tracing in SPPS
Fmoc-leucine-d3 building block
Stable label without metabolic scrambling
Quantification of Fmoc-leucine in PPARγ research
Deuterated standard for LC-MS
Concentration & uptake kinetics in vitro
QC purity/impurity profiling of Fmoc-leucine
Deuterated standard spiked into samples
Interference-free detection of impurities

Technical Documentation Hub

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37 linked technical documents
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